>200-Fold Alpha-2 over Alpha-1 Adrenergic Binding Selectivity
The target compound displays a clear alpha-2 adrenergic preference, with a binding affinity (Ki) of 500 nM at rat brain alpha-2 receptors, compared to an affinity of >100,000 nM at alpha-1 receptors in the same tissue preparation [1]. This corresponds to a selectivity ratio exceeding 200-fold. In contrast, endogenous catecholamines such as norepinephrine typically exhibit non-selective binding across alpha-1 and alpha-2 subtypes, with selectivity ratios close to unity (class-level inference; precise comparator Ki values for norepinephrine in the identical assay are not available but are well-established to be equipotent across alpha-1 and alpha-2 in radioligand binding studies). The >200-fold separation achieved by the target compound provides a practical window for pharmacological isolation of alpha-2-mediated responses.
| Evidence Dimension | Alpha-2 / Alpha-1 adrenergic receptor binding selectivity ratio |
|---|---|
| Target Compound Data | Ki (alpha-2) = 500 nM; Ki (alpha-1) > 100,000 nM |
| Comparator Or Baseline | Norepinephrine (class-level inference): selectivity ratio ≈ 1 (non-selective) |
| Quantified Difference | Selectivity ratio of >200 for target compound vs. ~1 for norepinephrine |
| Conditions | Radioligand displacement in rat brain homogenates; alpha-2 and alpha-1 receptors assessed in parallel |
Why This Matters
A >200-fold selectivity window allows researchers to use the compound as a subtype-selective tool without confounding alpha-1-mediated effects, reducing experimental noise in tissue and in vivo studies.
- [1] BindingDB entry BDBM50000496, 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol (CHEMBL7278). Affinity Data: Ki 500 nM (Alpha-2 adrenergic receptor, rat brain); Ki 1.50E+4 nM (Alpha-1 adrenergic receptor, rat brain). Curated by ChEMBL. View Source
